5-phenyl-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring through the cyclization of 2-hydroxybenzonitrile with a suitable bromoethanone derivative. This intermediate is then subjected to further reactions to introduce the benzoyl and oxazole groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzofuran and oxazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- 2-benzoyl-1-benzofuran-3-amine
- 2-(pyridylcarbonyl)-1-benzofuran-3-amine
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of both benzofuran and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H16N2O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H16N2O4/c28-23(17-11-5-2-6-12-17)24-22(18-13-7-8-14-20(18)30-24)26-25(29)19-15-21(31-27-19)16-9-3-1-4-10-16/h1-15H,(H,26,29) |
InChI Key |
OQHXDZKUFXFINB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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